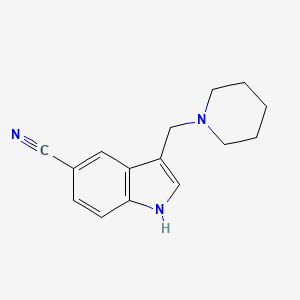

3-(Piperidin-1-ylmethyl)-1H-indole-5-carbonitrile

Description

3-(Piperidin-1-ylmethyl)-1H-indole-5-carbonitrile is a substituted indole derivative featuring a piperidine moiety attached via a methylene bridge at the 3-position of the indole core and a cyano group at the 5-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological receptors, such as serotonin reuptake inhibitors (SSRIs) and 5-HT receptor modulators . Notably, its synthesis avoids the formation of regioisomers under standard reaction conditions, highlighting the specificity of its preparation pathway .

Properties

IUPAC Name |

3-(piperidin-1-ylmethyl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c16-9-12-4-5-15-14(8-12)13(10-17-15)11-18-6-2-1-3-7-18/h4-5,8,10,17H,1-3,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGIQOCRIYEYTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CNC3=C2C=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-ylmethyl)-1H-indole-5-carbonitrile typically involves the formation of the indole core followed by the introduction of the piperidine moiety. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The piperidine moiety can then be introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group on the indole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-ylmethyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

Reduction: The nitrile group can be reduced to an amine under suitable conditions.

Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while reduction of the nitrile group can yield primary amines .

Scientific Research Applications

Cancer Therapy

The compound has shown promise as an antiproliferative agent against several cancer cell lines. Research indicates that derivatives of indole compounds, including those containing piperidine moieties, exhibit significant cytotoxic effects. For instance, a study demonstrated that piperidine-containing indole derivatives could inhibit the growth of various cancer cell lines such as A-549 (lung cancer), MCF-7 (breast cancer), Panc-1 (pancreatic cancer), and HT-29 (colon cancer) with GI50 values indicating potent activity .

Table 1: Antiproliferative Activity of Indole Derivatives

| Compound | Cell Line | GI50 Value (nM) |

|---|---|---|

| 5c | A-549 | 47 |

| 5d | MCF-7 | 68 |

| 5f | Panc-1 | 85 |

| 5g | HT-29 | 33 |

The structural modifications of these compounds, particularly the introduction of the piperidine ring, have been associated with enhanced binding affinities to target proteins involved in cancer proliferation . The piperidine ring's ability to improve pharmacokinetic properties and increase cellular permeability has been highlighted as a crucial factor in the design of these anticancer agents .

Neurological Applications

Beyond oncology, there is emerging evidence suggesting that compounds like 3-(Piperidin-1-ylmethyl)-1H-indole-5-carbonitrile may have applications in treating neurological disorders. Piperidine derivatives have been explored for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease . The incorporation of piperidine into drug designs has shown to improve brain exposure and enhance the efficacy of dual inhibitors targeting these enzymes.

Development of Therapeutic Agents

The compound's structure also positions it as a valuable scaffold for developing new therapeutic agents. For example, modifications to the indole nitrogen have led to the synthesis of various analogues that exhibit improved inhibitory activities against specific targets such as protein-protein interactions . The design strategies employed often focus on optimizing drug-like properties while maintaining or enhancing biological activity.

Table 2: Inhibitory Activity of Piperidine Derivatives

| Compound | Target Protein Interaction | IC50 Value (nM) |

|---|---|---|

| MI-503 | MLL-AF9 | 15 |

| MI-463 | MLL-AF9 | 30 |

| MI-568 | MLL-AF9 | 7.5 |

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylmethyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Table 1: Comparison of Indole Derivatives with Piperidin-1-ylmethyl and Alternative Substituents

*Calculated based on molecular formula C₁₅H₁₇N₃.

Key Observations :

- Synthetic Efficiency : The piperidin-1-ylmethyl-substituted indoles (e.g., Compounds 11–13) exhibit higher yields (75–80%) compared to Vilazodone intermediates (32%), likely due to steric or electronic effects of the 4-chlorobutyl chain .

- Regioisomer Specificity : Unlike Vilazodone intermediates, this compound is synthesized without regioisomer formation, suggesting a more controlled reaction pathway .

Positional Isomerism: 5-CN vs. 6-CN Derivatives

Table 2: Comparison of 5-CN and 6-CN Regioisomers

Key Observations :

- Positional isomerism significantly impacts electronic properties and binding interactions. For example, the 5-CN position in Vilazodone intermediates is critical for SSRI activity, whereas 6-CN analogs remain unexplored pharmacologically .

Piperidine vs. Alternative Amine Moieties

Table 3: Comparison of Amine Substituents

Key Observations :

- AZD1080, a morpholine-containing indole-carbonitrile, demonstrates the versatility of amine groups in targeting diverse enzymes (e.g., kinases) .

Biological Activity

3-(Piperidin-1-ylmethyl)-1H-indole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological properties, and structure-activity relationships (SAR) based on various studies.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with piperidine and cyanide sources. The process can be optimized through various methods to enhance yield and purity. For instance, the use of microwave-assisted synthesis has been reported to improve reaction times and yields significantly.

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against several cancer cell lines. In a study evaluating related indole derivatives, compounds with similar scaffolds exhibited significant inhibition of cell proliferation with IC50 values in the nanomolar range. For example, compounds structurally related to this compound showed IC50 values ranging from 29 nM to 47 nM against various cancer cell lines, indicating a strong potential for further development as anticancer agents .

The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis through the activation of caspases and modulation of apoptotic proteins. Studies indicate that compounds in this class can increase levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl2, leading to enhanced apoptotic signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Substitution on the indole ring | Enhanced binding affinity to target proteins |

| Variations in piperidine group | Altered pharmacokinetics and bioavailability |

| Presence of electron-withdrawing groups | Increased potency against specific cancer types |

Research indicates that modifications at the indole nitrogen or piperidine ring can lead to significant changes in activity, suggesting that careful structural optimization is crucial for developing effective therapeutic agents .

Case Studies

Several case studies have highlighted the potential of indole derivatives, including this compound:

- Study on EGFR Inhibition : A related compound demonstrated potent inhibitory activity against both wild-type and mutant forms of the epidermal growth factor receptor (EGFR), with IC50 values comparable to established inhibitors like osimertinib .

- Antiproliferative Effects : In vitro studies have shown that derivatives exhibit significant antiproliferative activity against various cancer cell lines such as HeLa, A549, and MDA-MB-231, with some compounds achieving GI50 values lower than 50 nM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.